molecular formula C6H4BrI B050087 1-Bromo-4-iodobenzene CAS No. 589-87-7

1-Bromo-4-iodobenzene

Cat. No. B050087
Key on ui cas rn: 589-87-7
M. Wt: 282.9 g/mol
InChI Key: UCCUXODGPMAHRL-UHFFFAOYSA-N
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Procedure details

palladium(II) acetate (0.112 g, 0.50 mmol) and XANTPHOS (0.288 g, 0.50 mmol) were added to a degassed solution of isoindoline (0.566 ml, 4.98 mmol), 1-bromo-4-iodobenzene (1.41 g, 4.98 mmol) and SODIUM TERT-BUTOXIDE (1.197 g, 12.46 mmol) in toluene (49.3 ml) under nitrogen. The resulting solution was stirred at 100 °C for 18 hours. The reaction mixture was allowed to cool to RT and was partitioned between EtOAc and H2O, filtered and the organic layer separated and dried over MgSO4, filtered and evaporated to dryness to give crude product. The crude product preabsorbed onto SiO2 and was purified by flash silica (40g, grace) chromatography, elution gradient 0 to 10% DCM in heptane. Pure fractions were evaporated to dryness to afford 2-(4-bromophenyl)isoindoline (0.660 g, 48.3 %) as an orange solid.
Quantity
0.000498 mol
Type
reagent
Reaction Step One
Quantity
0.0493 L
Type
solvent
Reaction Step Two
Quantity
0.00498 mol
Type
reactant
Reaction Step Three
Quantity
0.00498 mol
Type
reactant
Reaction Step Four
Quantity
0.000498 mol
Type
catalyst
Reaction Step Five
Quantity
0.000498 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
847
reaction index
NAME
1.3.4 [N-arylation with Ar-X] Iodo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.000498 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.0493 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00498 mol
Type
reactant
Smiles
C1C2=CC=CC=C2CN1
Step Four
Name
Quantity
0.00498 mol
Type
reactant
Smiles
C1=CC(=CC=C1Br)I
Step Five
Name
Quantity
0.000498 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.000498 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)Br
Measurements
Type Value Analysis
YIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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